4-(2-呋喃酰胺基)-3-甲基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(2-Furoylamino)-3-methylbenzoic acid is a chemical entity that can be derived from furan-based molecules. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of furan derivatives and related compounds, which can help in understanding the properties and potential synthesis routes for 4-(2-Furoylamino)-3-methylbenzoic acid.

Synthesis Analysis

The synthesis of furan derivatives is a topic of interest in the field of organic chemistry. For instance, the [3+3]-cyclocondensation of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with 5-aminofuran leads to the formation of furo[2,3-b]pyridines, which suggests that aminofuran derivatives can be used as building blocks for more complex heterocyclic compounds . Additionally, the reaction of 4-benzoyl-5-phenyl-2,3-furandione with acetanilides to yield new heterocyclic compounds, such as oxazole derivatives, indicates that furanones can be functionalized to create diverse molecular structures . These studies imply that similar methodologies could potentially be applied to synthesize 4-(2-Furoylamino)-3-methylbenzoic acid by introducing the appropriate functional groups onto a furan backbone.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which can undergo various transformations. The isomerization of 4-aminobenzofurans to 4-hydroxyindoles demonstrates the reactivity of the furan ring and its ability to rearrange under acidic conditions . This knowledge of furan ring reactivity is essential for predicting the behavior of 4-(2-Furoylamino)-3-methylbenzoic acid under different chemical conditions.

Chemical Reactions Analysis

Furan derivatives participate in a variety of chemical reactions. The [3+3]-cyclocondensation reaction forming furo[2,3-b]pyridines and the functionalization reactions leading to oxazole derivatives are examples of the versatility of furan chemistry. These reactions are influenced by the electronic structures of the reactants and the conditions under which they are carried out. Understanding these factors is crucial for manipulating the furan moiety in 4-(2-Furoylamino)-3-methylbenzoic acid to achieve desired chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(2-Furoylamino)-3-methylbenzoic acid are not discussed in the provided papers, the properties of similar furan derivatives can be inferred. For example, the synthesis of furo[3,2-c]benzopyran-4-ones and their lack of significant antimicrobial activity provide a glimpse into the biological properties that furan derivatives might exhibit. These insights can be used to hypothesize about the solubility, stability, and reactivity of 4-(2-Furoylamino)-3-methylbenzoic acid, as well as its potential applications in medicinal chemistry.

科学研究应用

环境生物监测和人体暴露研究

研究已利用类似于 4-(2-呋喃酰胺基)-3-甲基苯甲酸的化合物,例如对羟基苯甲酸酯(对羟基苯甲酸酯),来了解人体暴露和环境生物监测。这些化合物广泛用于化妆品、个人护理产品、药品和食品中,因其潜在的内分泌干扰活性而引起关注。

人体暴露评估:

- 对羟基苯甲酸酯及其代谢物已在人体尿液和血液样本中检测到,表明人体普遍暴露。一项研究发现,这些化合物的尿液浓度可以作为人体暴露的良好预测指标,尿液浓度存在性别差异 (Zhang 等人,2020 年)。

- 另一项研究强调了了解对羟基苯甲酸酯暴露途径的重要性,揭示了不同的人口群体表现出不同的对羟基苯甲酸酯及其代谢物的比率,表明存在多种暴露途径 (Wang 等人,2013 年)。

通过室内灰尘暴露:

- 研究还关注了对羟基苯甲酸酯和相关化合物在室内灰尘中的出现,表明存在额外的暴露途径。这项研究首次报道了室内灰尘样品中双酚 A 二缩水甘油醚 (BADGE) 及其水解产物以及对羟基苯甲酸酯的存在。该研究深入了解了通过灰尘摄入这些化合物的每日摄入量,尤其突出了某些地区儿童的较高暴露率 (Wang 等人,2012 年)。

生物监测和代谢物分析:

- 对羟基苯甲酸酯已被用于开发生物监测方法,研究重点是确定人体尿液中合适的暴露生物标志物。已经研究了这些化合物的代谢和排泄动力学,为评估暴露水平和潜在健康风险提供了有价值的数据 (Yu 等人,2021 年, Wang & Kannan,2013 年)。

临床应用和治疗研究:

- 尽管主要关注环境和暴露研究,但一些与 4-(2-呋喃酰胺基)-3-甲基苯甲酸结构相似的化合物已被评估用于治疗应用。例如,2,3-二羟基苯甲酸被评估为 β-地中海贫血患者中潜在有效的铁螯合剂,表明相关化合物的特定医学应用 (Peterson 等人,1976 年)。

属性

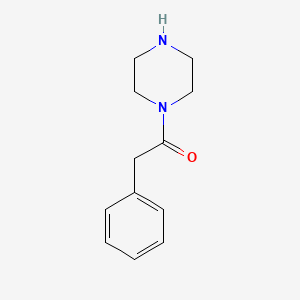

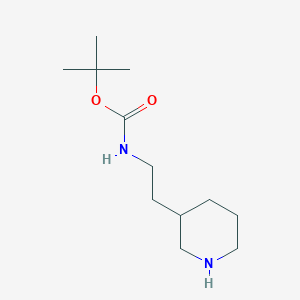

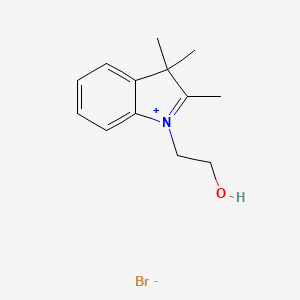

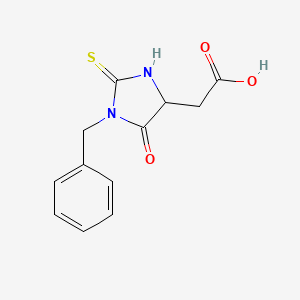

IUPAC Name |

4-(furan-2-carbonylamino)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-7-9(13(16)17)4-5-10(8)14-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJAOOFHZPRODD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388002 |

Source

|

| Record name | 4-(2-FUROYLAMINO)-3-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Furoylamino)-3-methylbenzoic acid | |

CAS RN |

435288-00-9 |

Source

|

| Record name | 4-(2-FUROYLAMINO)-3-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide](/img/structure/B1334853.png)

![2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1334876.png)